2-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClN It is a derivative of phenylethylamine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride typically involves the reaction of 3-chloro-4-methylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of catalytic hydrogenation for the reduction step and continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride
- (1R)-1-(3-chloro-4-methylphenyl)ethan-1-amine hydrochloride
Uniqueness
2-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both a chlorine atom and a methyl group in specific positions can result in distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H13Cl2N |
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Molecular Weight |
206.11 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7-2-3-8(4-5-11)6-9(7)10;/h2-3,6H,4-5,11H2,1H3;1H |
InChI Key |
AAIYGCKVSPLORK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCN)Cl.Cl |
Origin of Product |
United States |
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